molecular formula C17H20O4 B14196639 Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- CAS No. 851527-93-0

Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-

Cat. No.: B14196639
CAS No.: 851527-93-0
M. Wt: 288.34 g/mol
InChI Key: IJTAIAKKKYSFHZ-UHFFFAOYSA-N
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Description

Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three methoxy groups and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzyl chloride reacts with the trimethoxybenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted benzene derivatives

Scientific Research Applications

Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cellular growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2,3-trimethoxy-5-methyl-
  • Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)

Uniqueness

Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

851527-93-0

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C17H20O4/c1-18-14-8-5-12(6-9-14)11-13-7-10-15(19-2)17(21-4)16(13)20-3/h5-10H,11H2,1-4H3

InChI Key

IJTAIAKKKYSFHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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